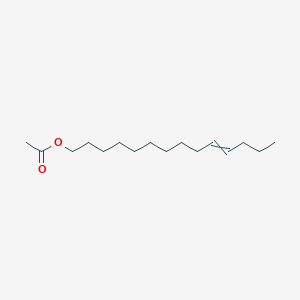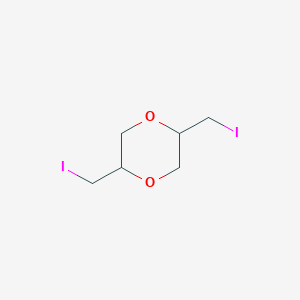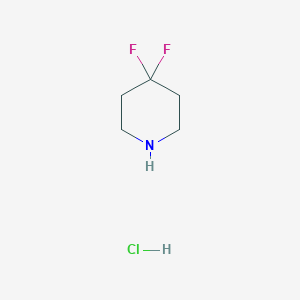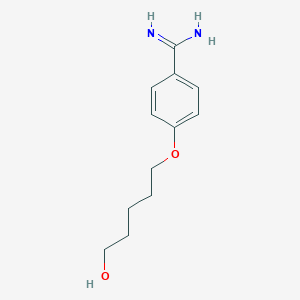
10-Tetradecen-1-ol, acetate, (Z)-
描述
10-Tetradecen-1-ol, acetate, (Z)- is an organic compound with the molecular formula C16H30O2. It is a type of acetate ester derived from 10-tetradecen-1-ol. This compound is primarily known for its role in the synthesis of pheromones, particularly in the context of pest control. The (Z)-configuration indicates the specific geometric isomerism of the double bond in the molecule, which is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Tetradecen-1-ol, acetate, (Z)- typically involves several key steps:
Starting Material: The synthesis often begins with 1,12-dodecanediol.
Mono-Esterification: This step involves the selective esterification of one hydroxyl group.
PCC Oxidation: The mono-esterified product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding aldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a phosphonium ylide to form the desired (Z)-isomer of 10-tetradecen-1-ol.
Acetylation: Finally, the (Z)-10-tetradecen-1-ol is acetylated to produce 10-Tetradecen-1-ol, acetate, (Z)-.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of readily available commercial reagents and efficient catalytic systems can enhance yield and reduce costs. The Wittig reaction, in particular, is a cornerstone of industrial synthesis due to its ability to form carbon-carbon double bonds with high selectivity .
化学反应分析
Types of Reactions
10-Tetradecen-1-ol, acetate, (Z)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters, ethers, or other substituted products.
科学研究应用
10-Tetradecen-1-ol, acetate, (Z)- has notable applications in scientific research, particularly in:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Plays a role in the study of insect pheromones and their biological functions.
Industry: Widely used in the synthesis of pheromones for pest control, helping to manage agricultural pests by attracting and trapping them
作用机制
The mechanism of action of 10-Tetradecen-1-ol, acetate, (Z)- primarily involves its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or mating. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the desired behavioral outcome .
相似化合物的比较
Similar Compounds
11-Tetradecen-1-ol, acetate, (Z)-: Another acetate ester with a similar structure but differing in the position of the double bond.
9-Tetradecen-1-ol, acetate, (Z)-: Similar structure with the double bond at the 9th position.
Tetradeca-4,8-dien-1-yl acetate: Contains two double bonds and is used in similar applications
Uniqueness
10-Tetradecen-1-ol, acetate, (Z)- is unique due to its specific (Z)-configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact more effectively with olfactory receptors compared to its (E)-isomer or other positional isomers .
属性
CAS 编号 |
35153-16-3 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
[(E)-tetradec-10-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5+ |
InChI 键 |
LAXUVNVWTBEWKE-AATRIKPKSA-N |
SMILES |
CCCC=CCCCCCCCCCOC(=O)C |
手性 SMILES |
CCC/C=C/CCCCCCCCCOC(=O)C |
规范 SMILES |
CCCC=CCCCCCCCCCOC(=O)C |
Key on ui other cas no. |
35153-16-3 |
同义词 |
(Z)-10-Tetradecen-1-ol Acetate; (Z)-10-Tetradecenyl Acetate; cis-10-Tetradecen-1-ol Acetate; cis-10-Tetradecenyl Acetate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (Z)-10-tetradecenyl acetate in insect communication?
A1: (Z)-10-Tetradecenyl acetate acts as a sex pheromone component, primarily in various moth species. It is often found in combination with other pheromone components, creating a unique blend that attracts conspecific males over long distances. [, , , ] The specific ratios of these components can vary between species and even geographically within a species, contributing to reproductive isolation.
Q2: How does the presence or absence of other pheromone components affect the activity of (Z)-10-tetradecenyl acetate?
A2: Research on Phyllonorycter ringoniella, the apple leafminer moth, demonstrates the importance of pheromone component ratios. While (Z)-10-tetradecenyl acetate is present in the pheromone blend, field tests revealed that it is not attractive to males on its own. [] Instead, another component, (E4,Z10)-tetradecadienyl acetate, was found to be the primary attractant. Interestingly, the addition of (Z)-10-tetradecenyl acetate to (E4,Z10)-tetradecadienyl acetate, did not significantly enhance attraction. [] This suggests a synergistic relationship where the presence and ratio of specific components are crucial for optimal attraction.
Q3: Are there any known cases where (Z)-10-tetradecenyl acetate acts as an inhibitor rather than an attractant?
A3: Yes, research on Phyllonorycter acerifoliella and Phyllonorycter heegerella showed that while (Z)-8-tetradecenyl acetate is a key attractant for these species, the addition of (Z)-10-tetradecenyl acetate to the pheromone blend actually reduced male attraction. [] This highlights the complex nature of pheromone communication, where seemingly minor structural differences or changes in component ratios can significantly impact insect behavior.
Q4: How is the biosynthesis of (Z)-10-tetradecenyl acetate achieved in insects?
A4: Studies on the leafroller moth Planotortrix excessana revealed that (Z)-10-tetradecenyl acetate biosynthesis involves a specific enzymatic pathway. [] It begins with the Δ10 desaturation of myristate, a common saturated fatty acid. This unusual desaturation step produces (Z)-10-tetradecenoate, which then undergoes further enzymatic modifications, including acetylation, to yield the final pheromone component. []
Q5: Why is understanding the biosynthesis of (Z)-10-tetradecenyl acetate important for pest control?
A5: A detailed understanding of pheromone biosynthesis pathways, like that of (Z)-10-tetradecenyl acetate, can be crucial for developing targeted pest control strategies. By identifying and potentially manipulating the enzymes involved in these pathways, researchers may be able to disrupt pheromone production in specific pest species. This disruption could ultimately lead to reduced mating success and help control pest populations in an environmentally friendly manner. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)










